molecular formula C14H10ClFO B3366397 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one CAS No. 137101-74-7

1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B3366397
CAS No.: 137101-74-7
M. Wt: 248.68 g/mol
InChI Key: JAKXQTAJSUAEJA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2-chlorobenzoyl chloride and 4-fluorobenzene are reacted in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, catalyst concentration, and reaction time. Post-reaction purification steps, including recrystallization and distillation, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Formation of 2-chlorobenzoic acid and 4-fluorobenzoic acid.

    Reduction: Formation of 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-2-phenylethan-1-one
  • 1-(4-Fluorophenyl)-2-phenylethan-1-one
  • 1-(2-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one

Comparison: 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c15-13-4-2-1-3-12(13)14(17)9-10-5-7-11(16)8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKXQTAJSUAEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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